molecular formula C16H16N2O2 B14176394 4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde CAS No. 928258-01-9

4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde

Cat. No.: B14176394
CAS No.: 928258-01-9
M. Wt: 268.31 g/mol
InChI Key: ZOQWNEIDIPKBAI-UHFFFAOYSA-N
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Description

4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is often used in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 4-methoxy-3,5-dimethylaniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with benzaldehyde under basic conditions to form the desired azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This interaction is primarily mediated through the azo group, which can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde is unique due to the presence of methoxy and dimethyl groups on the phenyl ring. These substituents influence the electronic properties of the compound, making it more reactive in certain chemical reactions compared to its analogs. Additionally, the methoxy group enhances the solubility of the compound in organic solvents, which is advantageous in various applications .

Properties

CAS No.

928258-01-9

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

4-[(4-methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde

InChI

InChI=1S/C16H16N2O2/c1-11-8-15(9-12(2)16(11)20-3)18-17-14-6-4-13(10-19)5-7-14/h4-10H,1-3H3

InChI Key

ZOQWNEIDIPKBAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)N=NC2=CC=C(C=C2)C=O

Origin of Product

United States

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